molecular formula C12H13N3O3 B11796036 Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11796036
M. Wt: 247.25 g/mol
InChI Key: AERPMVATOOZIQG-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The methoxyphenyl group attached to the triazole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This compound can also interfere with the synthesis of nucleic acids, leading to its antimicrobial and anticancer properties. The methoxyphenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxyphenylacetate: Similar structure but lacks the triazole ring.

    Methyl 2-(3-(4-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure with a hydroxyl group instead of a methoxy group.

    Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the methoxyphenyl group and the triazole ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The methoxy group enhances its solubility and bioavailability, while the triazole ring contributes to its bioactivity.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C12H13N3O3/c1-17-10-5-3-9(4-6-10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3

InChI Key

AERPMVATOOZIQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=N2)CC(=O)OC

Origin of Product

United States

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